1-(5-Methylpyridin-3-yl)piperazine
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Overview
Description
1-(5-Methylpyridin-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a 5-methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-3-yl)piperazine typically involves the reaction of 5-methyl-3-pyridinecarboxylic acid with piperazine. The process can be summarized as follows:
Starting Materials: 5-methyl-3-pyridinecarboxylic acid and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride.
Cyclization: The acid chloride is then reacted with piperazine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(5-Methylpyridin-3-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to GABA receptors, leading to the modulation of neurotransmitter release and neuronal activity. This interaction results in various pharmacological effects, including anxiolytic and anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpyridin-4-yl)piperazine: Similar structure but with a different position of the methyl group on the pyridine ring.
1-(2-Methylpyridin-3-yl)piperazine: Similar structure with the methyl group at the 2-position of the pyridine ring.
Uniqueness
1-(5-Methylpyridin-3-yl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s binding affinity to receptors and its overall pharmacological profile.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(5-methylpyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-9-6-10(8-12-7-9)13-4-2-11-3-5-13/h6-8,11H,2-5H2,1H3 |
InChI Key |
JFLZPJDEGUNYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
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